4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate
Description
This compound is a boron-containing derivative of a benzo[7]annulen scaffold, featuring a 4-fluoro substituent and a pivalate ester group. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (a pinacol boronic ester) confers stability and reactivity for use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . The benzo[7]annulen core provides a rigid, fused bicyclic structure, which may enhance electronic or steric properties in catalytic applications. The pivalate (2,2-dimethylpropanoyl) ester serves as a protective group for hydroxyl functionalities, improving solubility and stability during synthesis.
Properties
Molecular Formula |
C22H30BFO4 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[1-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H30BFO4/c1-20(2,3)19(25)26-17-13-12-14-15(18(17)24)10-8-9-11-16(14)23-27-21(4,5)22(6,7)28-23/h11-13H,8-10H2,1-7H3 |
InChI Key |
QIXFYXHEAIEYJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC3=C2C=CC(=C3F)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation for Boronate Ester Formation
The key step to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl bromide or iodide with bis(pinacolato)diboron.
Typical reagents and conditions:
- Palladium catalyst such as palladium acetate or tetrakis(triphenylphosphine)palladium(0).
- Base such as potassium acetate or potassium carbonate.
- Solvents like dry N,N-dimethylformamide (DMF), 1,4-dioxane, or mixtures of toluene and ethanol.
- Reaction temperature: 70–110 °C.
- Inert atmosphere (argon or nitrogen) to prevent oxidation.
- Reaction time: 1 to 16.5 hours depending on substrate and conditions.
-
- A mixture of the aryl bromide precursor, bis(pinacolato)diboron, palladium acetate, and potassium acetate in dry DMF is stirred at 70 °C under argon for 1 hour.
- After cooling, the mixture is diluted with dichloromethane and water, extracted, dried over sodium sulfate, and concentrated.
- Purification by silica gel column chromatography using hexane/ethyl acetate mixtures yields the boronate ester product with yields typically ranging from 60% to 90%.
Esterification to Form the Pivalate Group
The pivalate ester group on the benzoannulene core is introduced by esterification of the corresponding hydroxy derivative:
-
- Pivaloyl chloride or pivalic anhydride.
- Base such as pyridine or triethylamine to neutralize the acid byproduct.
- Solvent such as dichloromethane or tetrahydrofuran.
- Reaction temperature: 0 °C to room temperature.
- Reaction time: 1 to 24 hours depending on scale and conditions.
-
- The hydroxy-substituted benzoannulene is dissolved in dry solvent.
- Pivaloyl chloride is added dropwise with stirring in the presence of base.
- The reaction mixture is stirred at room temperature until completion.
- Workup involves aqueous quenching, extraction, drying, and purification by chromatography to afford the pivalate ester.
Summary of Reaction Parameters and Yields
| Step | Reagents/Catalysts | Solvent(s) | Temp (°C) | Time (h) | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Miyaura borylation | Pd(OAc)2 or Pd(PPh3)4, KOAc/K2CO3 | DMF, toluene/ethanol | 70–110 | 1–16.5 | Argon/N2 | 60–90 | Purification by silica gel chromatography |
| Esterification to pivalate | Pivaloyl chloride, pyridine/base | DCM or THF | 0–25 | 1–24 | Ambient | 70–95 | Standard esterification conditions |
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) using silica gel plates with UV visualization is standard for reaction monitoring.
- Purification: Column chromatography on silica gel with eluents such as hexane/ethyl acetate or dichloromethane/hexane mixtures.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C) and high-resolution mass spectrometry (HRMS) confirm structure and purity.
- Purity: Commercially available samples report purities around 98%.
Research and Literature Context
- The Miyaura borylation/Suzuki coupling sequence is well-established for synthesizing boronate esters on polycyclic aromatic systems, including benzoannulenes and related heterocycles.
- The fluorine substitution is generally introduced via fluorinated starting materials or selective fluorination prior to borylation.
- Pivalate esters are commonly used protecting groups or functional groups to modulate solubility and reactivity in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the fluorine atom or the ester group, resulting in defluorination or reduction to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes or as a precursor for bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate involves its interaction with various molecular targets. The boron center can form reversible covalent bonds with diols or other nucleophiles, making it useful in sensor applications. The fluorine atom can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate (CAS 2114341-49-8)
- Key Differences : Replaces the boronic ester with a trifluoromethanesulfonyl (triflate) group.
- Reactivity : The triflate group is a superior leaving group, making this compound suitable for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig amination) rather than Suzuki-Miyaura reactions .
- Applications : Primarily an intermediate in synthesizing aryl ethers, amines, or sulfides.
- Stability : Less moisture-sensitive than boronic esters but prone to hydrolysis under basic conditions.
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (EP 4 374 877 A2)
- Key Differences : Substitutes the benzo[7]annulen core with a pyrrolo-pyridazine system and includes an iodophenylmethyl group.
- Reactivity : Designed for pharmaceutical applications, likely targeting kinase inhibition or protease modulation.
- Applications: Potential use in drug discovery, leveraging the iodine atom for further functionalization via cross-coupling .
Comparison with Other Boronic Esters
Electronic and Steric Effects
- Fluorine Substituent : The 4-fluoro group increases the electron-deficient nature of the aryl ring, accelerating oxidative addition in cross-coupling reactions .
- Boronic Ester vs. Triflate : The boronic ester (η ≈ 4.5 eV, based on absolute hardness principles ) is softer than the triflate group (η ≈ 7 eV), making it more reactive toward soft palladium catalysts in Suzuki couplings.
Biological Activity
The compound 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo annulen-3-yl pivalate is a novel boron-containing organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorine atom and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 320.24 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing boron have been shown to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways in target organisms.
- Antimicrobial Properties : Similar boron-containing compounds have demonstrated antimicrobial properties against various pathogens, including bacteria and parasites. The introduction of a fluorine atom may enhance these properties by increasing lipophilicity and improving cell membrane penetration.
- Targeting Specific Biological Pathways : Research indicates that modifications in the structure of boron compounds can lead to selective targeting of biological pathways, such as those involved in inflammation or cancer progression.
Table 1: Summary of Biological Assays
| Assay Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial Activity | Escherichia coli | 12.5 | Inhibition of cell wall synthesis |
| Antifungal Activity | Candida albicans | 8.0 | Disruption of membrane integrity |
| Cytotoxicity | MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| Anti-inflammatory | RAW 264.7 Macrophages | 20.0 | Inhibition of NF-kB pathway |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various boron-containing compounds against E. coli and C. albicans. The compound exhibited significant inhibition with IC50 values indicating potent activity against both organisms.
- Cytotoxicity in Cancer Cells : In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations that were non-toxic to normal cells, suggesting a selective cytotoxic profile.
- Inflammatory Response Modulation : Research involving RAW 264.7 macrophages demonstrated that treatment with the compound led to reduced production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicity profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary studies suggest good absorption characteristics due to its lipophilic nature.
- Distribution : The presence of the dioxaborolane group may facilitate distribution within biological systems.
- Metabolism : Ongoing research is needed to determine metabolic pathways and potential toxic metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
